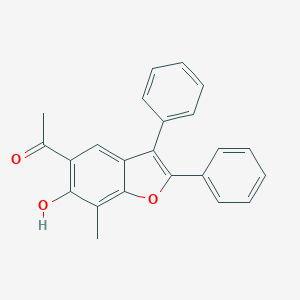
1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone, also known as HMBF, is a synthetic compound that belongs to the benzofuran family. It has been found to have potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone is not fully understood. However, it is believed to act as a chelator for metal ions, forming stable complexes that can be detected through fluorescence. This compound has also been found to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been found to have antioxidant properties, which may be beneficial for the treatment of various diseases such as cancer and neurodegenerative disorders. This compound has also been found to have potential anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone in lab experiments is its ability to selectively detect metal ions. It is also easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its performance in certain experiments.
Future Directions
There are several future directions for research on 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone. One potential area of research is the development of this compound-based sensors for the detection of metal ions in biological samples. Another area of research is the synthesis of this compound derivatives with improved solubility and selectivity for metal ions. Additionally, the potential therapeutic applications of this compound for the treatment of various diseases warrant further investigation.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in scientific research. Its unique chemical properties make it a useful tool for the detection of metal ions and the synthesis of metal complexes. This compound also has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone involves the reaction of 2-hydroxyacetophenone and 2,4-diphenyl-1,3-oxazoline in the presence of a base catalyst. The reaction proceeds through a cyclization process to form the benzofuran ring. The final product is obtained through purification and crystallization.
Scientific Research Applications
1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone has been found to have potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and medicinal chemistry.
Properties
Molecular Formula |
C23H18O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(6-hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C23H18O3/c1-14-21(25)18(15(2)24)13-19-20(16-9-5-3-6-10-16)23(26-22(14)19)17-11-7-4-8-12-17/h3-13,25H,1-2H3 |
InChI Key |
RQNQCFMCYSKTBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide](/img/structure/B283897.png)
![6-Amino-3-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283898.png)
![6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283900.png)
![2-{4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide](/img/structure/B283901.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283904.png)
![6-Amino-4-(2-methylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283905.png)
![6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283907.png)
![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
